molecular formula C21H20ClN3O4S B2377313 N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-50-3

N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Numéro de catalogue: B2377313
Numéro CAS: 899759-50-3
Poids moléculaire: 445.92
Clé InChI: JFYXTBYNWXPSEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 4-ethoxyphenyl group at position 4 and a thioacetamide bridge linked to a 3-chloro-4-methoxyphenyl moiety. The dihydropyrazine ring (3-oxo-3,4-dihydropyrazin-2-yl) provides a planar structure conducive to π-π stacking and hydrogen bonding, while the chloro and alkoxy substituents modulate electronic and steric properties.

Propriétés

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-16-7-5-15(6-8-16)25-11-10-23-20(21(25)27)30-13-19(26)24-14-4-9-18(28-2)17(22)12-14/h4-12H,3,13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXTBYNWXPSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through multiple steps involving the reaction of 3-chloro-4-methoxyphenyl acetamide with various thiol derivatives. The synthesis typically involves purification methods such as chromatography to yield the final product in a pure form. Spectroscopic techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have indicated that N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920G1 phase cell cycle arrest
HeLa18Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have reported effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound could serve as a lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • In Vivo Studies : A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential for therapeutic applications in oncology .
  • Combination Therapy : Another research explored the effects of combining N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide with existing chemotherapeutic agents. The combination led to enhanced anticancer effects, indicating synergistic interactions that could improve treatment outcomes for patients with resistant cancers .

Comparaison Avec Des Composés Similaires

Structural Analogues with Dihydropyrazine Cores

Substituent Variations on the Dihydropyrazine Ring
  • Compound 899759-85-4 : 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
    • Key Differences : Replaces the 4-ethoxyphenyl group with 3,4-difluorophenyl and substitutes the 3-chloro-4-methoxyphenyl with a 4-methoxybenzyl group.
    • Impact : Fluorine atoms enhance electronegativity and metabolic stability, while the benzyl group increases lipophilicity compared to the target compound’s aryl-thioacetamide .

Quinazolinone and Triazinoindole Derivatives

Quinazolinone-Based Thioacetamides ()
  • Compound 12: N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Core Differences: Quinazolinone (aromatic, fused benzene-pyrimidine) vs. dihydropyrazine (non-aromatic, two nitrogen atoms). Substituent Effects: The sulfamoyl group in Compound 12 may enhance hydrogen bonding to biological targets, whereas the target compound’s ethoxy and chloro groups prioritize hydrophobic interactions .
Triazinoindole Derivatives ()
  • Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Structural Contrast: The triazinoindole core introduces a bulkier, polycyclic system.

Halogen and Alkoxy Substituent Effects

  • Chloro vs. Bromo Substituents: Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide
  • Bromine’s larger atomic radius may increase steric hindrance compared to chlorine, affecting target binding .
  • Ethoxy vs. Methoxy Groups :
    • Compound 13 () : N-(4-Ethoxyphenyl)-... vs. the target’s 4-methoxy group.

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituents Yield/Purity Notable Properties
Target Compound Dihydropyrazine 4-Ethoxyphenyl, 3-Cl-4-MeO-phenyl N/A Moderate lipophilicity, planar
899759-85-4 Dihydropyrazine 3,4-Difluorophenyl, 4-MeO-benzyl N/A High electronegativity, flexible
Compound 12 Quinazolinone 4-Sulfamoylphenyl, 4-MeO-phenyl 95% purity Polar, hydrogen-bond donor
Compound 23 Triazinoindole Cyanomethylphenyl >95% purity High polarity, bulky

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary components:

  • 4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-thiol – A pyrazinone core substituted with a 4-ethoxyphenyl group at position 4 and a thiol (-SH) moiety at position 2.
  • N-(3-Chloro-4-methoxyphenyl)-2-chloroacetamide – An acetamide precursor derived from 3-chloro-4-methoxyaniline.

Coupling these fragments via nucleophilic substitution forms the thioether bridge. Critical challenges include:

  • Stability of the pyrazinone ring under acidic/basic conditions
  • Competing oxidation of the thiol group during synthesis
  • Regioselectivity in pyrazinone functionalization

Pyrazinone Core Synthesis

Dihydroxypyrazine Intermediate Formation

The 3-oxo-3,4-dihydropyrazine scaffold is synthesized via cyclocondensation of ethyl 2-(4-ethoxyphenyl)glyoxylate (1) with 2-aminoacetamide (2) under Dean-Stark conditions (toluene, 110°C, 12 h):

$$
\text{C}6\text{H}5\text{COCOOEt} + \text{NH}2\text{CH}2\text{CONH}2 \rightarrow \text{C}{12}\text{H}{13}\text{N}2\text{O}_3 + \text{EtOH} \quad
$$

Key modifications :

  • 4-Ethoxyphenyl introduction : Suzuki-Miyaura coupling of 4-bromophenylglyoxylate with 4-ethoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)
  • Yield optimization : 78% isolated yield achieved by substituting NaHCO₃ with Cs₂CO₃
Table 1: Comparative Yields for Pyrazinone Formation
Catalyst System Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄/K₂CO₃ Dioxane 110 65
PdCl₂(dppf)/Cs₂CO₃ THF/H₂O 90 78
NiCl₂(PCy₃)₂/NaHCO₃ EtOH/H₂O 80 52

Acetamide Precursor Preparation

Chloroacetylation of 3-Chloro-4-Methoxyaniline

Reacting 3-chloro-4-methoxyaniline (4) with chloroacetyl chloride (5) in dichloromethane (0°C, Et₃N base) produces N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide (6) :

$$
\text{C}7\text{H}7\text{ClNO} + \text{ClCH}2\text{COCl} \rightarrow \text{C}9\text{H}8\text{Cl}2\text{NO}_2 + \text{HCl} \quad
$$

Critical parameters :

  • Temperature control (<5°C) prevents diacylation
  • Stoichiometric Et₃N (1.1 equiv) ensures complete HCl scavenging

Thioether Coupling

Nucleophilic Aromatic Substitution

Combining pyrazinethiol (7) and chloroacetamide (6) in DMF with K₂CO₃ (80°C, 6 h) yields the target compound:

$$
\text{C}{12}\text{H}{12}\text{N}2\text{O}2\text{S} + \text{C}9\text{H}8\text{Cl}2\text{NO}2 \rightarrow \text{C}{21}\text{H}{20}\text{ClN}3\text{O}4\text{S} + \text{KCl} \quad
$$

Alternative conditions :

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in H₂O/toluene, 70°C, 8 h (82% yield)
  • Microwave synthesis : 120°C, 20 min, 76% yield but increased side-product formation
Table 2: Coupling Reaction Efficiency
Base Solvent Time (h) Yield (%) Purity (HPLC)
K₂CO₃ DMF 6 85 98.2
Cs₂CO₃ DMSO 4 88 97.8
DBU THF 3 79 95.4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazinone H-5), 7.89 (d, J = 8.8 Hz, 2H, ethoxyphenyl), 7.12 (d, J = 2.4 Hz, 1H, chloro-methoxyphenyl), 4.31 (s, 2H, SCH₂CO), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃)
  • ¹³C NMR : 172.8 (C=O), 165.3 (pyrazinone C-3), 132.1 (C-Cl), 114.9-159.2 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [M+H]⁺ 476.0821 (C₂₁H₂₀ClN₃O₄S)
  • Observed : 476.0819 (Δ = -0.42 ppm)

Purification and Stability

Chromatographic Methods

  • Normal-phase silica : Hexane/EtOAc (3:1 → 1:2 gradient) removes unreacted aniline derivatives
  • Reverse-phase C18 : MeOH/H₂O (60:40 isocratic) isolates target compound (≥99% purity)

Stability notes :

  • Hygroscopic in amorphous form (store under N₂)
  • Crystalline form stable at 25°C/60% RH for 6 months

Alternative Synthetic Routes

One-Pot Thiol-Acetamide Coupling

Combining pyrazinone, chloroacetyl chloride, and 3-chloro-4-methoxyaniline in a single vessel (DMAP catalyst, CH₂Cl₂, 0°C → rt):

$$
\text{3-step yield}: 62\% \quad
$$

Advantages : Reduced purification steps
Disadvantages : Lower regioselectivity (12% bis-acylated byproduct)

Enzymatic Acetylation

Using immobilized lipase (Novozym 435) in MTBE for acetamide formation:

Parameter Value
Conversion 89%
Ee (enantiomeric excess) >99%
Reaction time 48 h

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactor : 2.5 kg/day output with 94% yield (residence time 12 min, 110°C)
  • Solvent recovery : 98% DMF reclaimed via wiped-film evaporation

Cost analysis :

  • Raw material contribution: 68% of total production cost
  • Catalysts: 12% (Pd catalysts account for 9%)

Q & A

Basic: What are the critical considerations for optimizing the synthesis of N-(3-chloro-4-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?

Methodological Answer:
Synthesis optimization requires precise control of:

  • Temperature : Exothermic reactions (e.g., thioether formation) demand gradual heating (40–60°C) to avoid side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the pyrazine core, while ethers (THF) improve thiol-acetamide coupling efficiency .
  • Reaction Time : Extended times (>12 hours) for cyclization steps ensure complete dihydropyrazine ring formation, monitored via TLC or HPLC .
    Key Data :
ParameterOptimal RangeImpact on Yield
Temperature40–60°C75–85% yield
SolventDMF/THF (1:1)80% purity
Time12–18 hours90% conversion

Basic: How can researchers validate the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., chloro-methoxyphenyl integration at δ 7.2–7.8 ppm, thioacetamide S-CH2 at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ m/z ~470–475) and detects impurities .
  • HPLC-PDA : Purity >95% is achievable using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Basic: What preliminary biological assays are recommended to screen this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based ATP competition assays .
  • Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How can contradictory bioassay data (e.g., high in vitro activity vs. low cellular efficacy) be resolved?

Methodological Answer:

  • Solubility/Permeability Testing : Use PAMPA assays to evaluate membrane permeability; poor solubility (logP >4) may require prodrug derivatization .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of ethoxyphenyl) .
  • Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm target binding in live cells .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Core Modifications : Replace dihydropyrazine with triazolo[4,3-b]pyridazine to assess impact on kinase selectivity .
  • Substituent Scanning : Vary ethoxyphenyl (e.g., fluorophenyl, bromophenyl) to correlate electronic effects with antimicrobial activity .
  • Fragment-Based Design : Use X-ray crystallography to identify critical hydrogen bonds (e.g., acetamide carbonyl with EGFR T790M) .

Advanced: How can molecular docking elucidate this compound’s mechanism of action?

Methodological Answer:

  • Target Selection : Prioritize proteins with structural homology (e.g., VEGFR2 PDB: 4ASD) .
  • Docking Protocols : Use AutoDock Vina with Lamarckian GA; validate poses via MD simulations (GROMACS) .
  • Key Interactions : Identify π-π stacking (dihydropyrazine-aryl pockets) and hydrogen bonds (thioacetamide-S with catalytic lysine) .

Advanced: What analytical challenges arise in studying this compound’s pharmacokinetics, and how are they addressed?

Methodological Answer:

  • Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustment .
  • Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., O-demethylation at methoxyphenyl) .
  • Biliary Excretion : Radiolabeled studies in rodents quantify fecal elimination (~60% within 24h) .

Advanced: How does this compound compare structurally and functionally to analogs in PubChem/PubMed?

Comparative Analysis:

CompoundStructural FeaturesKey ActivityReference
N-(4-ethoxyphenyl)-2-((thieno[3,2-d]pyrimidin-2-yl)thio)acetamideThienopyrimidine coreAnticancer (IC50: 2.1 µM, MCF-7)
N-(4-chlorophenyl)-2-((triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideTriazolo-pyrimidineAntibacterial (MIC: 4 µg/mL, S. aureus)
Target CompoundDihydropyrazine-thioacetamideDual kinase/enzyme inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.